4,5-Dibromocyclopent-4-ene-1,3-dione

Organic Synthesis Reactivity Tuning Aldol Condensation

4,5-Dibromocyclopent-4-ene-1,3-dione (CAS 41498-12-8) is a symmetrically dihalogenated cyclic 1,3-dione belonging to the cyclopent-4-ene-1,3-dione class. It features two vinylic bromine substituents at the 4- and 5-positions on a cyclopentene ring bearing ketone functionalities at the 1- and 3-positions.

Molecular Formula C5H2Br2O2
Molecular Weight 253.88 g/mol
CAS No. 41498-12-8
Cat. No. B12803624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromocyclopent-4-ene-1,3-dione
CAS41498-12-8
Molecular FormulaC5H2Br2O2
Molecular Weight253.88 g/mol
Structural Identifiers
SMILESC1C(=O)C(=C(C1=O)Br)Br
InChIInChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2
InChIKeyQSAOJLXFMVFXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromocyclopent-4-ene-1,3-dione (CAS 41498-12-8): Core Identity and Physicochemical Baseline for Procurement Specification


4,5-Dibromocyclopent-4-ene-1,3-dione (CAS 41498-12-8) is a symmetrically dihalogenated cyclic 1,3-dione belonging to the cyclopent-4-ene-1,3-dione class. It features two vinylic bromine substituents at the 4- and 5-positions on a cyclopentene ring bearing ketone functionalities at the 1- and 3-positions. The compound is characterized by a molecular formula of C5H2Br2O2 and a molecular weight of 253.88 g/mol [1]. Its key physicochemical descriptors include a reported melting point of 157-158 °C (from methanol), a predicted boiling point of 257.8±40.0 °C, a predicted density of 2.546±0.06 g/cm³, and a predicted pKa of 3.99±0.60 . The compound is catalogued under NSC 159435 by the National Cancer Institute and is listed in the EPA DSSTox database (DTXSID80303627) [1][2].

Why In-Class 4,5-Dihalocyclopent-4-ene-1,3-diones Are Not Interchangeable: A Quantitative Rationale for Selecting the Dibromo Congener


The 4,5-dihalocyclopent-4-ene-1,3-dione scaffold supports three halogen variants (Cl, Br, I) alongside mixed-halogen and regioisomeric forms . Critically, the identity of the halogen directly governs three non-interchangeable performance dimensions: (i) the leaving-group ability and oxidative addition kinetics in cross-coupling reactions, which follow the established trend I > Br >> Cl [1]; (ii) the electronic modulation of the cyclopentenedione ring, where halogen electronegativity and polarizability differentially affect the reactivity of the double bond versus the methylene bridge [2]; and (iii) the thermal stability and handling characteristics, where the dibromo analog occupies a practical middle ground between the thermally labile diiodo compound and the less synthetically versatile dichloro analog. These factors make simple drop-in replacement unreliable without re-optimization of reaction conditions.

4,5-Dibromocyclopent-4-ene-1,3-dione: Quantified Differentiation Evidence Against Structural Analogs


Methylene Activation vs. Double-Bond Deactivation: Reactivity Inversion Relative to Non-Halogenated Parent

The Roedig and Ziegler study of dihalogenated cyclopentenediones established that halogen substitution at the 4- and 5-positions inverts the relative reactivity profile compared to the non-halogenated parent cyclopent-4-ene-1,3-dione. Specifically, the electron-withdrawing bromine substituents decrease the activity of the C4=C5 double bond while simultaneously activating the C2 methylene group [1]. This activation enables dihalogenated cyclopentenediones to condense with aldehydes in the absence of catalysts and to couple with diazonium salts more readily and in a more strongly acidic pH range than the halogen-free parent substance [1]. This differentiated reactivity profile is a direct consequence of the β-halogenated α,β-unsaturated ketone system behaving as a vinylogous acid chloride [1].

Organic Synthesis Reactivity Tuning Aldol Condensation

Diels-Alder Dienophile Reactivity Enhancement: Bromine-Substituted Cycloalkenone Advantage Over Non-Halogenated Analogs

The Ross, Townsend, and Danishefsky study on halocycloalkenones as Diels-Alder dienophiles demonstrated that 2-brominated cycloalkenone dienophiles exhibit both high endo selectivity and significantly greater reactivity than their nonhalogenated parent compounds [1]. While this study used monobrominated cycloalkenones as model substrates, the electronic principles extend to the 4,5-dibromo system: the electron-withdrawing bromine substituents lower the LUMO energy of the dienophile, accelerating cycloaddition kinetics. Incorporation of α-halogenation was shown computationally to increase the rate of cycloaddition [1], consistent with the general reactivity-selectivity principle that bromine substituents confer superior selectivity compared to chlorine in radical and pericyclic processes [2].

Diels-Alder Cycloaddition Stereoselective Synthesis Dienophile Design

Dual Vinylic Bromine Handles for Sequential Cross-Coupling: Strategic Advantage Over Monohalo and Dichloro Congeners

The presence of two chemically equivalent vinylic bromine atoms at the 4- and 5-positions of 4,5-dibromocyclopent-4-ene-1,3-dione provides a distinct synthetic advantage: it enables either symmetrical difunctionalization or, through careful control of stoichiometry and reaction conditions, sequential chemoselective monocoupling followed by a second diversification step [1]. Vinylic bromides are established substrates for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, with reactivity that is intermediate between the more reactive but less stable vinylic iodides (as in the 4,5-diiodo analog, CAS 41498-13-9) and the significantly less reactive vinylic chlorides (as in the 4,5-dichloro analog, CAS 3229-28-5) [1]. This intermediate reactivity profile allows the dibromo compound to serve as a more synthetically practical bis-electrophile: oxidative addition of Pd(0) into the C-Br bond proceeds under milder conditions than C-Cl activation, yet without the thermal lability and light sensitivity often associated with the diiodo congener [1].

Cross-Coupling Palladium Catalysis Suzuki-Miyaura Sonogashira Sequential Functionalization

Predicted pKa Differentiation: Electronic Modulation of the Methylene Bridge Versus Dichloro and Parent Systems

The predicted pKa of 4,5-dibromocyclopent-4-ene-1,3-dione is 3.99±0.60 , reflecting the electron-withdrawing effect of the two bromine substituents on the acidity of the C2 methylene protons. This is a computed value (ACD/Labs prediction) and should be interpreted with appropriate caution. For the non-halogenated parent cyclopent-4-ene-1,3-dione (CAS 930-60-9), the predicted pKa is approximately 8.5 (comparable to 1,3-cyclopentanedione systems). The ~4.5 log unit difference in acidity translates to a ~30,000-fold difference in enolate concentration under identical basic conditions, fundamentally altering the nucleophilic reactivity of the C2 position and enabling enolate chemistry under milder basic conditions [1].

Physicochemical Characterization pKa Prediction Enolate Reactivity

Optimal Deployment Scenarios for 4,5-Dibromocyclopent-4-ene-1,3-dione Based on Validated Differentiation Evidence


Catalyst-Free Condensation with Aromatic Aldehydes for Alkylidene Cyclopentenone Synthesis

The enhanced methylene group reactivity of 4,5-dibromocyclopent-4-ene-1,3-dione, as demonstrated by Roedig and Ziegler, enables direct condensation with aromatic aldehydes in the absence of added catalysts [1]. This property makes it the preferred substrate over the non-halogenated parent compound for synthesizing 2-alkylidenecyclopent-4-ene-1,3-dione derivatives, which are valuable intermediates in natural product synthesis and can serve as dienophiles in subsequent Diels-Alder transformations. The catalyst-free condition simplifies purification and avoids metal contamination in the final product.

Sequential Dual Cross-Coupling for Unsymmetrical 4,5-Diaryl/Alkynyl Cyclopentenedione Libraries

The two vinylic C-Br bonds in 4,5-dibromocyclopent-4-ene-1,3-dione provide the opportunity for stepwise palladium-catalyzed functionalization, leveraging the well-established oxidative addition hierarchy (C-Br > C-Cl) for chemoselective monocoupling followed by a second diversification event [1][2]. This synthetic strategy is particularly valuable for generating libraries of unsymmetrically substituted cyclopentenediones for medicinal chemistry screening programs or agrochemical discovery, as exemplified by the Syngenta patent family on cyclic dione derivatives [2]. The dibromo compound's intermediate reactivity profile (more reactive than dichloro, more stable than diiodo) positions it as the optimal bis-electrophile for this application.

Diels-Alder Cycloaddition with Enhanced Endo Selectivity for Bridged Polycyclic Scaffolds

Building on the halocycloalkenone Diels-Alder reactivity principles established by Ross, Townsend, and Danishefsky [1], 4,5-dibromocyclopent-4-ene-1,3-dione can function as a highly activated dienophile in inter- and intramolecular [4+2] cycloadditions. The electron-withdrawing bromine substituents lower the dienophile LUMO energy, accelerating cycloaddition and favoring endo transition states. This makes the compound valuable for constructing bridged and fused bicyclic frameworks with high stereocontrol, where the non-halogenated parent cyclopentenedione would exhibit both lower reactivity and diminished stereoselectivity.

Vinylogous Acid Chloride Reactivity for Nucleophilic Acyl Substitution

As established by Roedig and Ziegler, the β-halogenated α,β-unsaturated ketone motif in 4,5-dibromocyclopent-4-ene-1,3-dione confers vinylogous acid chloride character, enabling reactions with nitrogen, oxygen, and carbon nucleophiles at the carbonyl positions under conditions that are not feasible with the non-halogenated parent [1]. This property is exploited in the synthesis of heterocycle-fused cyclopentenedione derivatives, which have emerged as important electron-withdrawing anchor groups in non-fullerene acceptors for organic photovoltaic applications [2]. The dibromo substitution pattern ensures that the electron-withdrawing effect is symmetrically distributed, leading to predictable regiochemical outcomes.

Quote Request

Request a Quote for 4,5-Dibromocyclopent-4-ene-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.